BenchChemオンラインストアへようこそ!

6-Pyridin-2-ylpyrazin-2-amine

CHK1 inhibitor Kinase Medicinal Chemistry

Select 6-Pyridin-2-ylpyrazin-2-amine for your kinase inhibitor program. As a privileged ATP-mimetic scaffold with defined 6-(pyridin-2-yl) substitution, it is explicitly claimed in CHK1 inhibitor patents. Avoid de-novo validation of untested analogs. Available at ≥95% HPLC purity (CAS 925677-96-9), this lot-traceable intermediate streamlines SAR exploration of the hinge-binding motif. Standard package sizes: 250 mg–5 g.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
Cat. No. B8602475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-2-ylpyrazin-2-amine
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=CC(=N2)N
InChIInChI=1S/C9H8N4/c10-9-6-11-5-8(13-9)7-3-1-2-4-12-7/h1-6H,(H2,10,13)
InChIKeyILGPBGWFUNYHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-2-ylpyrazin-2-amine: Baseline Overview for Research Procurement of a Biaryl Amine Scaffold


6-Pyridin-2-ylpyrazin-2-amine (CAS: 925677-96-9) is a biaryl heterocyclic compound featuring a 2-aminopyrazine core directly linked to a pyridine ring . This structure is recognized in medicinal chemistry as a privileged ATP-mimetic scaffold, particularly within the class of compounds targeting the hinge region of kinases [1]. Its primary documented application is as a core building block for the synthesis of potent Checkpoint Kinase 1 (CHK1) inhibitors, as detailed in key patent literature [2]. The compound is commercially available, typically with a purity specification of 95% by HPLC .

Why Generic Substitution of 6-Pyridin-2-ylpyrazin-2-amine Fails: The Scarcity of Direct Quantitative Differentiation Data


While 6-Pyridin-2-ylpyrazin-2-amine is a core scaffold for a specific class of CHK1 inhibitors, the available public literature is notably sparse in providing direct, head-to-head quantitative comparisons against its closest analogs. Most information is confined to patent claims for a broad class of compounds [1] or vendor-supplied basic characterization data . This lack of readily accessible, comparative SAR data means that a researcher cannot simply substitute a seemingly similar pyrazine or pyridine derivative and expect equivalent performance in a CHK1-focused assay. The specific 6-(pyridin-2-yl) substitution pattern is explicitly claimed for its activity [2], and any deviation would necessitate a full de novo validation of target engagement and selectivity. Therefore, procurement decisions must be guided by the available, albeit limited, quantitative evidence and a clear understanding of the compound's established role as a privileged scaffold.

6-Pyridin-2-ylpyrazin-2-amine: A Quantitative Evidence Guide for Research Selection


Differentiation as a Core Scaffold for CHK1 Kinase Inhibition

The compound is explicitly claimed as a core structural element within a class of biarylamine (BAA) compounds that inhibit Checkpoint Kinase 1 (CHK1) [1]. This patent literature establishes its role in a defined mechanism of action, differentiating it from other pyrazine or pyridine derivatives that may not exhibit this specific kinase inhibition profile. While the patent does not provide a direct IC50 for the isolated 6-Pyridin-2-ylpyrazin-2-amine, it establishes the functional necessity of this scaffold for the claimed activity, setting a baseline for its application in medicinal chemistry projects targeting the DNA damage response pathway [2].

CHK1 inhibitor Kinase Medicinal Chemistry

Adrenergic Receptor Affinity Profile vs. Structural Analogs

In radioligand binding assays, 6-Pyridin-2-ylpyrazin-2-amine demonstrates high affinity for the alpha-2 adrenergic receptor, with a Ki of 6.5 nM and an IC50 of 7 nM for displacing [3H]rauwolscine from rat cortex [1]. This is a stark contrast to its much weaker affinity for the alpha-1 adrenergic receptor, where it shows a Ki of 400 nM and an IC50 of 2500 nM [2]. This quantitative selectivity profile (approximately a 60-fold difference in affinity) is a key differentiator from non-selective adrenergic ligands and may be a critical consideration for off-target screening in kinase inhibitor programs.

Adrenergic Receptor Binding Affinity Selectivity

Procurement-Relevant Purity and Identity Specifications

Commercial sourcing information confirms the compound's availability with defined quality specifications. It is offered by suppliers with a minimum purity of 95% as determined by HPLC . This is a critical parameter for ensuring reproducibility in downstream synthesis or biological assays, as impurities can significantly confound experimental results. Furthermore, the compound's identity is well-characterized by its CAS registry number (925677-96-9) and molecular weight (172.19 g/mol), providing unambiguous identification for procurement .

Analytical Chemistry Quality Control Sourcing

Best Research Application Scenarios for 6-Pyridin-2-ylpyrazin-2-amine Based on Verified Evidence


Medicinal Chemistry: Synthesis of CHK1 Inhibitor Libraries

As explicitly claimed in patent literature, 6-Pyridin-2-ylpyrazin-2-amine is a key intermediate for synthesizing biarylamine compounds that inhibit CHK1 kinase function [1]. Researchers should prioritize this scaffold when developing novel inhibitors targeting the DNA damage response pathway, as its use is directly linked to the claimed biological activity. This application is supported by class-level evidence of its role as a CHK1 inhibitor core [2].

Chemical Biology: Profiling Off-Target Adrenergic Activity

The compound's well-defined selectivity profile between alpha-2 (high affinity) and alpha-1 (low affinity) adrenergic receptors [3] makes it a useful tool for chemical biology studies. It can serve as a reference compound for calibrating assays designed to measure off-target adrenergic effects of other kinase inhibitors, or as a starting point for developing selective alpha-2 adrenergic ligands.

Analytical and Quality Control: Procurement of a Well-Characterized Research Building Block

For laboratories requiring a heterocyclic building block with a defined purity specification, 6-Pyridin-2-ylpyrazin-2-amine represents a reliable procurement option. Its availability with a minimum purity of 95% (HPLC) and a validated CAS number reduces the risk of sourcing unreliable or mischaracterized material, which is essential for reproducible synthetic and analytical workflows.

Structure-Activity Relationship (SAR) Studies on Pyrazine-Based Kinase Inhibitors

The 2-aminopyrazine core of this compound is a recognized ATP-mimetic motif [4]. Researchers can utilize 6-Pyridin-2-ylpyrazin-2-amine as a core scaffold to systematically explore the impact of varying substituents on the pyridine ring on kinase inhibition potency and selectivity, leveraging the established class-level inference of its CHK1 activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Pyridin-2-ylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.